N,N-di-isopropyloxamic acid

Descripción general

Descripción

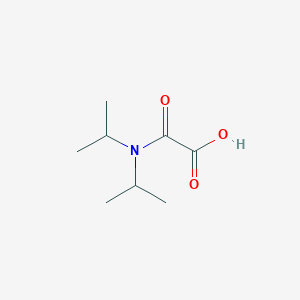

N,N-di-isopropyloxamic acid (DIPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DIPA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of oxamic acid, and its chemical formula is C8H15NO3. DIPA has been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology.

Mecanismo De Acción

The mechanism of action of N,N-di-isopropyloxamic acid is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can disrupt various biological processes, including enzyme activity and DNA replication. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. This compound is also stable under a wide range of conditions, making it suitable for use in various experiments. However, this compound has some limitations, including its potential toxicity and the need for caution when handling it.

Direcciones Futuras

There are several future directions for the study of N,N-di-isopropyloxamic acid. One potential application is in the development of new antimicrobial agents. This compound could be used as a lead compound for the synthesis of new derivatives with improved antimicrobial properties. Another potential application is in the field of metal ion detection. This compound could be used as a chelating agent for the detection of various metal ions in biological samples. Finally, this compound could be studied for its potential use in cancer therapy. Its ability to disrupt DNA replication and enzyme activity could make it a promising candidate for the development of new cancer drugs.

Conclusion:

In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, chemistry, and biology, make it a promising compound for future study. The synthesis method is relatively straightforward, and this compound has several advantages for use in laboratory experiments. However, caution should be exercised when handling this compound due to its potential toxicity.

Aplicaciones Científicas De Investigación

N,N-di-isopropyloxamic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. This compound has also been studied for its potential use as a chelating agent and has been shown to bind to various metals such as copper, iron, and zinc.

Propiedades

| 104189-31-3 | |

Fórmula molecular |

C8H15NO3 |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

2-[di(propan-2-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C8H15NO3/c1-5(2)9(6(3)4)7(10)8(11)12/h5-6H,1-4H3,(H,11,12) |

Clave InChI |

GUIHAIUPQZQZNV-UHFFFAOYSA-N |

SMILES |

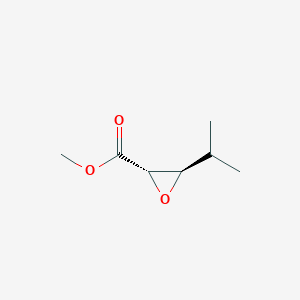

CC(C)N(C(C)C)C(=O)C(=O)O |

SMILES canónico |

CC(C)N(C(C)C)C(=O)C(=O)O |

Sinónimos |

Acetic acid, [bis(1-methylethyl)amino]oxo- (9CI) |

Origen del producto |

United States |

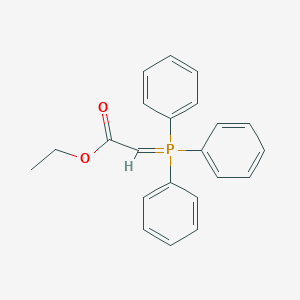

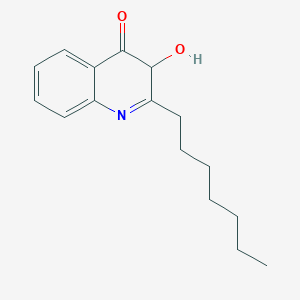

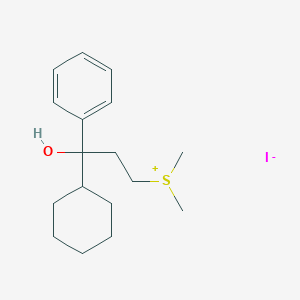

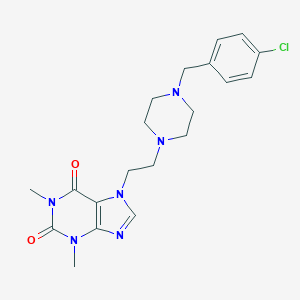

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)